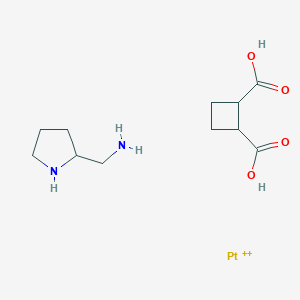

2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II)

Description

It was initially developed as an anticonvulsant and has shown efficacy in treating partial-onset seizures and diabetic neuropathic pain . Harkoseride is known for its dual mode of action, selectively enhancing slow inactivation of voltage-gated sodium channels and modulating collapsin response mediator protein-2 .

Properties

CAS No. |

103746-25-4 |

|---|---|

Molecular Formula |

C11H20N2O4Pt+2 |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

cyclobutane-1,2-dicarboxylic acid;platinum(2+);pyrrolidin-2-ylmethanamine |

InChI |

InChI=1S/C6H8O4.C5H12N2.Pt/c7-5(8)3-1-2-4(3)6(9)10;6-4-5-2-1-3-7-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);5,7H,1-4,6H2;/q;;+2 |

InChI Key |

MCQXYAKENKUVQU-UHFFFAOYSA-N |

SMILES |

C1CC(NC1)CN.C1CC(C1C(=O)O)C(=O)O.[Pt+2] |

Canonical SMILES |

C1CC(NC1)CN.C1CC(C1C(=O)O)C(=O)O.[Pt+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Harkoseride is synthesized through a series of chemical reactions involving intermediate compounds. The primary synthetic route involves the reaction of ®-2-acetamido-3-methoxypropanoic acid with benzylamine under specific conditions to form the final product . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process.

Industrial Production Methods: Industrial production of harkoseride involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing advanced purification techniques such as recrystallization and chromatography . The process is designed to minimize racemization and maximize chiral purity.

Chemical Reactions Analysis

Types of Reactions: Harkoseride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and other nucleophiles are employed.

Major Products: The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives .

Scientific Research Applications

Harkoseride has a wide range of scientific research applications:

Mechanism of Action

Harkoseride exerts its effects through a dual mechanism:

Sodium Channel Modulation: It selectively enhances the slow inactivation of voltage-gated sodium channels, stabilizing hyperexcitable neuronal membranes.

Collapsin Response Mediator Protein-2 Modulation: It interacts with collapsin response mediator protein-2, influencing neuronal plasticity and growth.

Comparison with Similar Compounds

Lacosamide: Shares a similar structure and mechanism of action, used for treating epilepsy.

Eslicarbazepine Acetate: Another anticonvulsant that blocks voltage-dependent sodium channels.

Retigabine: Potentiates neuronal M-currents by opening potassium channels.

Uniqueness: Harkoseride is unique due to its dual mode of action, targeting both sodium channels and collapsin response mediator protein-2. This dual mechanism provides a broader therapeutic effect compared to other anticonvulsants that typically target a single pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.